A Technical Guide to the Synthesis, Characterization, and Control of Sitagliptin Impurity B
A Technical Guide to the Synthesis, Characterization, and Control of Sitagliptin Impurity B
Abstract
This technical guide provides an in-depth exploration of Sitagliptin Impurity B, a critical process-related impurity encountered during the manufacture of Sitagliptin, an oral hypoglycemic agent. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin's purity is paramount to its safety and efficacy in the treatment of type 2 diabetes mellitus.[1][][3] This document details the probable synthetic origin of Impurity B, offers comprehensive protocols for its analytical characterization, and outlines robust strategies for its control, aligning with global regulatory expectations.[4][5] This guide is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Sitagliptin represents a significant therapeutic advance for managing type 2 diabetes.[3][6] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulating insulin release and suppressing glucagon production in a glucose-dependent manner.[3] The manufacturing of any active pharmaceutical ingredient (API) is a complex process where by-products and related substances can emerge. Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any substance present in the final drug product, other than the API itself, is identified, quantified, and controlled within acceptable safety limits.
1.1. Defining Sitagliptin Impurity B
Sitagliptin Impurity B, as defined by the European Pharmacopoeia (EP), is a process-related impurity. It is not a degradation product but rather an analog of the parent molecule.[7][]
-
Chemical Name: (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro-[4][9][10]triazolo-[4,3-a]pyrazin-7(8H)-yl]butan-1-one[7][11]
-
Common Synonyms: 2,5-Difluoro Sitagliptin, 4-Desfluoro Sitagliptin[7]
-
CAS Number: 486460-31-5[12]
-
Molecular Formula: C₁₆H₁₆F₅N₅O[12]
-
Molecular Weight: 389.32 g/mol [12]
The key structural distinction between Sitagliptin and Impurity B lies in the aromatic ring: Sitagliptin contains a 2,4,5-trifluorophenyl moiety, whereas Impurity B possesses a 2,5-difluorophenyl group. This structural variance points directly to its origin: the use of a starting material contaminated with, or substituted by, a difluoro-analog.
Synthesis of Sitagliptin Impurity B
The synthesis of Impurity B is not intentional but occurs concurrently with the synthesis of Sitagliptin when the incorrect starting material is present. The synthetic route mirrors that of the parent drug. A plausible pathway, adapted from known Sitagliptin syntheses, begins with a substituted phenylacetic acid.[13][14][15]
The primary causal factor for the presence of Impurity B is the control of the key starting material, 2,4,5-trifluorophenylacetic acid. If this raw material contains the isomeric 2,5-difluorophenylacetic acid, this substance will proceed through the synthetic sequence to yield Sitagliptin Impurity B.
Caption: Plausible synthetic pathway for Sitagliptin Impurity B.
2.1. Mechanistic Rationale
-
Condensation: 2,5-Difluorophenylacetic acid is activated (e.g., using carbonyldiimidazole, CDI) and condensed with a malonic acid derivative like Meldrum's acid to form a β-keto ester intermediate. This step establishes the core carbon backbone.
-
Amidation/Condensation: The resulting intermediate is reacted with the key triazole heterocycle, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[4][9][10]triazolo[4,3-a]pyrazine. This forms an enamine intermediate.
-
Asymmetric Hydrogenation: The crucial chiral amine center is introduced via asymmetric hydrogenation of the enamine. This step is stereospecific, employing a chiral catalyst (e.g., a Rhodium-phosphine complex) to yield the desired (R)-enantiomer.[14] The choice of catalyst is critical for achieving high enantiomeric excess.
Analytical Characterization Workflow
A multi-technique approach is required for the unequivocal identification, structural elucidation, and quantification of Sitagliptin Impurity B. The acquisition of a qualified reference standard is the foundational step for this process.[4]
Caption: Integrated workflow for the characterization of Impurity B.
3.1. Isolation and Purification
For initial characterization and generation of a primary reference standard, Impurity B must be isolated from a bulk Sitagliptin sample known to contain it.
-
Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.
-
Protocol Rationale: The protocol uses a scaled-up version of the analytical HPLC method. A column with a larger diameter and higher loading capacity is used. Fractions corresponding to the impurity peak are collected, pooled, and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the purified solid impurity. Purity of the isolated material is then confirmed using the analytical HPLC method.
3.2. Structural Elucidation
Once isolated, the following techniques are used for definitive structural confirmation. Commercially available reference standards are supplied with a full suite of characterization data.[4][7][11]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition (C₁₆H₁₆F₅N₅O). LC-MS analysis helps to correlate the impurity peak in a chromatogram with its corresponding molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecule's structure. Key expected signals for Impurity B would include aromatic protons in the difluorophenyl region, distinct from the pattern seen for Sitagliptin's trifluorophenyl ring. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm proton-proton and proton-carbon connectivities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups, such as the amine (N-H stretch), amide carbonyl (C=O stretch), and C-F bonds present in the molecule.[7]
3.3. Quantification by Stability-Indicating HPLC
A validated, stability-indicating HPLC method is the cornerstone of quality control, used to quantify Impurity B in routine batch release testing.[16][17] The method must be able to separate Impurity B from Sitagliptin and all other known process and degradation impurities.
Table 1: Example HPLC Protocol for Sitagliptin Impurity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for Sitagliptin and its related substances.[18] |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 7.0 | Buffering the mobile phase ensures consistent peak shape and retention time for ionizable compounds.[16] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the C18 stationary phase. |
| Elution Mode | Gradient | A gradient elution is typically required to resolve closely eluting impurities and the main API peak within a reasonable run time.[16][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[9][18] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[19] |
| Detector | PDA/UV at 210 nm or 268 nm | Wavelengths where the API and impurities exhibit significant absorbance for sensitive detection.[16][18] |
| Injection Volume | 10 µL | Standard volume to ensure sharp peaks without overloading the column. |
This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19]
Control Strategies for Sitagliptin Impurity B
Controlling a process-related impurity like Impurity B focuses primarily on preventative measures rather than removal.
-
Rigorous Starting Material Qualification: This is the most critical control point.[] Suppliers of 2,4,5-trifluorophenylacetic acid must be qualified. Each incoming batch of this raw material must be tested using a validated analytical method (e.g., GC-MS or HPLC) to quantify the level of 2,5-difluorophenylacetic acid. Strict acceptance criteria must be established and enforced.
-
In-Process Controls (IPCs): While not the primary control for this specific impurity, monitoring intermediates can provide an early indication of process deviations that might lead to other impurities.
-
Final API Specification: A validated analytical method, as described in section 3.3, must be used for the final release testing of every batch of Sitagliptin API. The specification for Sitagliptin Impurity B should be set in accordance with regulatory guidelines (e.g., ICH Q3A), which define thresholds for reporting, identification, and qualification.
Conclusion
Sitagliptin Impurity B is a well-defined, process-related impurity whose presence is directly linked to the purity of the starting materials used in the synthesis of Sitagliptin. Its control is a clear demonstration of the "quality by design" principle in pharmaceutical manufacturing. A thorough understanding of the synthetic pathway, coupled with robust analytical characterization and stringent raw material control, ensures that this impurity is effectively limited in the final drug substance, safeguarding the quality, safety, and efficacy of Sitagliptin for patients.
References
-
Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]
-
Sitagliptin EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 7, 2024, from [Link]
- CN105130999A - Synthesis method of Sitagliptin impurities. (n.d.). Google Patents.
-
Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024, May 15). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2024, from [Link]
-
Lange, A. D. C., Miron, D., Sfair, L. L., & Schapoval, E. (2023, July 26). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. Retrieved March 7, 2024, from [Link]
-
Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. (2024, April 16). Agilent. Retrieved March 7, 2024, from [Link]
-
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017, July 15). Asian Journal of Chemistry. Retrieved March 7, 2024, from [Link]
- CN105085531A - Sitagliptin impurity synthesis method. (n.d.). Google Patents.
-
Sitagliptin-impurities. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]
-
Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Sitagliptin EP Impurity B | CAS 486460-31-5. (n.d.). Veeprho. Retrieved March 7, 2024, from [Link]
-
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Farooqui, F. I., & Kakde, R. B. (2016, October 1). REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 7, 2024, from [Link]
-
Sitagliptin EP Impurity B (HCl Salt) | CAS 486459-70-5. (n.d.). Veeprho Pharmaceuticals. Retrieved March 7, 2024, from [Link]
-
Kumar, A., et al. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Retrieved March 7, 2024, from [Link]
-
Chittireddy, H. N. P. R., et al. (2022, December 5). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PubMed. Retrieved March 7, 2024, from [Link]
-
(PDF) Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Chromatogram of standard preparation of impurity 1 -15.0 μg/mL (a),... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. (n.d.). World Wide Journals. Retrieved March 7, 2024, from [Link]
-
Metil, D. S., et al. (2018). Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. ChemistrySelect. Retrieved March 7, 2024, from [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022, December 5). MDPI. Retrieved March 7, 2024, from [Link]
-
DONG, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. Retrieved March 7, 2024, from [Link]
-
Freeman, J. S. (2010, March 15). New therapeutic options: management strategies to optimize glycemic control. PubMed. Retrieved March 7, 2024, from [Link]
-
Improving Stability Of Sitagliptin Using Hot Melt Coating Technique. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2024, December 31). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
-
Exploring novel targets of sitagliptin for type 2 diabetes mellitus: Network pharmacology, molecular docking, molecular dynamics simulation, and SPR approaches. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
Sitagliptin: Uses, Interactions, Mechanism Of Action. (n.d.). Enanti Labs. Retrieved March 7, 2024, from [Link]
Sources
- 1. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
- 3. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 6. New therapeutic options: management strategies to optimize glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 9. scielo.br [scielo.br]
- 10. jddtonline.info [jddtonline.info]
- 11. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. CN105130999A - Synthesis method of Sitagliptin impurities - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug [journal11.magtechjournal.com]
- 16. asianpubs.org [asianpubs.org]
- 17. benchchem.com [benchchem.com]
- 18. ijpsr.com [ijpsr.com]
- 19. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]


